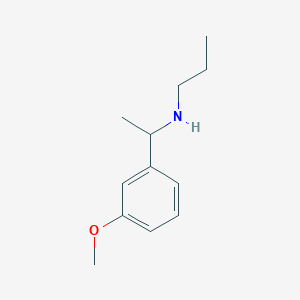
2-(2-Fluoro-6-hydroxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-6-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H7FO3 It contains a fluorine atom, a hydroxyl group, and a carboxylic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-6-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-fluoro-6-hydroxybenzaldehyde with a suitable reagent to introduce the acetic acid moiety. This can be done using a Grignard reaction followed by oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and temperature control are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-6-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Fluoro-6-oxophenyl)acetic acid.
Reduction: Formation of 2-(2-Fluoro-6-hydroxyphenyl)ethanol.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
2-(2-Fluoro-6-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-6-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: Lacks the fluorine atom, leading to different chemical properties and reactivity.
2-Fluoro-4-hydroxyphenylacetic acid: Similar structure but with the fluorine atom in a different position, affecting its reactivity and biological activity.
Uniqueness
2-(2-Fluoro-6-hydroxyphenyl)acetic acid is unique due to the specific positioning of the fluorine and hydroxyl groups, which can influence its chemical reactivity and potential biological activities. The presence of the fluorine atom can enhance the compound’s stability and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H7FO3 |
|---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
2-(2-fluoro-6-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H7FO3/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3,10H,4H2,(H,11,12) |
InChI Key |
ZCGMMQUERZLNQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



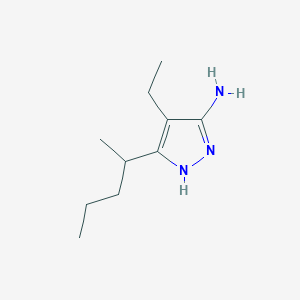

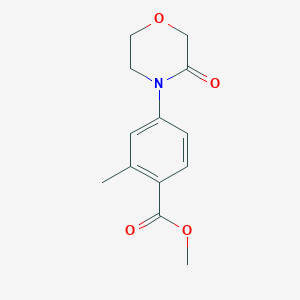

![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine](/img/structure/B13637540.png)
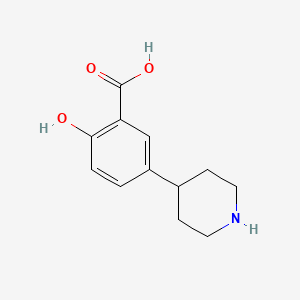
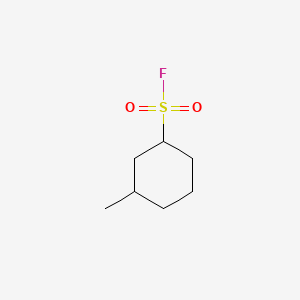

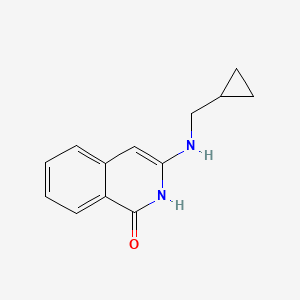
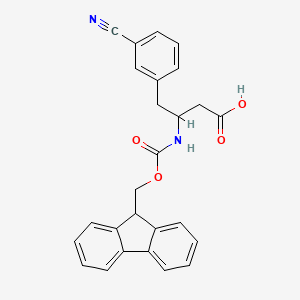
![6,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13637587.png)
